molecular formula C4H6BrN3 B2644397 5-Bromo-1-ethyl-1H-1,2,3-triazole CAS No. 1393560-22-9

5-Bromo-1-ethyl-1H-1,2,3-triazole

Cat. No. B2644397
CAS RN: 1393560-22-9
M. Wt: 176.017
InChI Key: ZFBVKTONEWDMNO-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3. It has a molecular weight of 176.01 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom and an ethyl group attached. The SMILES string for this compound is CCn1ncnc1Br .


Physical And Chemical Properties Analysis

5-Bromo-1-ethyl-1H-1,2,4-triazole is a solid compound . It has high chemical stability and is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Scientific Research Applications

Antimicrobial Activity

Triazoles, including 5-Bromo-1-ethyl-1H-1,2,3-triazole, exhibit potent antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds interfere with essential cellular processes, making them promising candidates for novel antibiotics and antifungal agents .

Anticancer Potential

The triazole scaffold has been harnessed in the development of several anticancer drugs. For instance, Itraconazole, Fluconazole, and Voriconazole—all containing triazole moieties—are commonly used antifungals in clinical practice. Additionally, derivatives of 1,2,3-triazoles have shown promise as potential anticancer agents .

Antiviral Properties

Triazoles have demonstrated anti-HIV activity. Ribavirin, a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole ring. Researchers continue to explore triazole derivatives for their antiviral potential .

Anti-Inflammatory and Analgesic Effects

The unique structure of triazoles allows them to interact with enzymes and receptors, leading to anti-inflammatory and analgesic effects. These properties make them relevant in pain management and inflammation-related conditions .

Supramolecular Chemistry and Materials Science

Beyond biological applications, 1,2,3-triazoles play a crucial role in supramolecular chemistry and materials science. Their ability to form non-covalent bonds with receptors and enzymes contributes to their diverse applications in designing functional materials and molecular assemblies .

Bioconjugation and Fluorescent Imaging

Researchers use 1,2,3-triazoles for bioconjugation purposes. These compounds serve as linkers to attach biomolecules (such as proteins or nucleic acids) to other entities. Additionally, their fluorescent properties make them valuable tools for imaging biological processes in cells and tissues .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral . The signal word for this compound is “Warning” and it has hazard statement H302 .

Future Directions

Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups. As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target . Therefore, 5-Bromo-1-ethyl-1H-1,2,3-triazole and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

5-bromo-1-ethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBVKTONEWDMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethyl-1H-1,2,3-triazole

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